REACTION_CXSMILES
|
ClC1C=C(C=CC=1Cl)OC1C=CC(C2[NH:13][C:14]3[C:15]([N:23]=2)=[N:16][C:17]([C:20]([NH2:22])=O)=[CH:18][CH:19]=3)=CC=1.NC1N=C(C#N)C=CC=1[N+]([O-])=O>[Pd].C(O)C>[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]#[N:22])=[N:16][C:15]=1[NH2:23]
|
Name
|
2-[4-(3,4-Dichloro-phenoxy)-phenyl]-1H-imidazo[4,5-b]pyridine-5-carboxylic acid amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC2=CC=C(C=C2)C=2NC=3C(=NC(=CC3)C(=O)N)N2)C=CC1Cl
|
Name
|
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=N1)C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=NC1N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |